(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFPWIHUXXLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis.
Biological Activity
The compound (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone has garnered attention in recent scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The initial step involves synthesizing the benzo[d]thiazole ring through reactions involving 2-aminothiophenol and suitable aldehydes.
- Introduction of the Methylsulfonyl Group : This is achieved by treating the benzo[d]thiazole derivative with methylsulfonyl chloride in the presence of a base.
- Piperazine Coupling : The resulting compound is coupled with piperazine using coupling agents such as EDCI to form the final product.
The molecular structure can be represented as follows:
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) with IC50 values ranging from 8 µM to 26 µM .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 24.15 |
| Benzothiazole Derivative B | HeLa | 18.10 |
| Benzothiazole Derivative C | DU145 | 9.00 |
2.2 Antinociceptive Effects
In studies focusing on pain relief, compounds containing both thiazole and piperazine rings have demonstrated notable antinociceptive effects in animal models. These effects are attributed to their ability to modulate pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It likely interacts with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Gene Expression Changes : The compound may alter gene expression profiles associated with tumor growth and survival.
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical settings:
- A study by Kumbhare et al. demonstrated that certain benzothiazole derivatives exhibited remarkable anticancer activity against leukemia and solid tumor cell lines at concentrations as low as .
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in anticancer and antinociceptive applications. Ongoing studies are essential to elucidate its full therapeutic potential and mechanisms of action.
Scientific Research Applications
The biological activities of this compound can be classified into several categories:
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models simulating Alzheimer's disease. It has been found to inhibit acetylcholinesterase activity effectively, which is crucial for increasing acetylcholine levels and enhancing cognitive functions .
Case Study 1: Alzheimer’s Disease Model
In vitro studies demonstrated that similar compounds significantly inhibited acetylcholinesterase with an IC50 value as low as 2.7 µM. This indicates strong potential for treating cognitive decline associated with Alzheimer's disease.
Case Study 2: Cancer Cell Lines
Testing on Jurkat and HT-29 cell lines showed that certain thiazole-piperazine hybrids exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting promising avenues for further development in cancer therapy.
Preparation Methods
Sulfonylation of Benzothiazole Precursor
The introduction of the methylsulfonyl group at position 6 of the benzothiazole ring is achieved through sulfonylation. Starting with 6-hydroxybenzo[d]thiazole, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields 6-(methylsulfonyl)benzo[d]thiazole.
Reaction Conditions
Conversion to Acid Chloride
The 2-position of the benzothiazole is functionalized via chlorination. Using thionyl chloride (SOCl₂) in toluene under reflux converts the carboxylic acid derivative (obtained from oxidation of a methyl group) into the corresponding acid chloride.
Reaction Conditions
- Reagent: Thionyl chloride (3.0 equiv)
- Solvent: Toluene
- Temperature: 80°C (reflux)
- Time: 4 hours
- Yield: 78%
Piperazine Coupling and Functionalization
Nucleophilic Substitution at Benzothiazole-2-Position
The acid chloride intermediate reacts with piperazine in a nucleophilic acyl substitution. Trifluoromethanesulfonic acid (TfOH) catalyzes the reaction, enhancing electrophilicity at the carbonyl carbon.
Reaction Conditions
Characterization of Intermediate
Nuclear Magnetic Resonance (NMR) analysis confirms successful coupling:
- ¹H NMR (CDCl₃): δ 3.36 (s, 3H, CH₃SO₂), 3.46 (s, 3H, CH₃SO₂), 2.57–3.75 (m, 6H, piperazine), 7.25–8.25 (m, aromatic).
Thiophene-2-carbonyl Chloride Preparation
Friedel-Crafts Acylation of Thiophene
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield thiophene-2-carbonyl chloride.
Reaction Conditions
- Catalyst: Aluminum chloride (1.5 equiv)
- Solvent: Chloroform
- Temperature: 0°C to room temperature
- Time: 2 hours
- Yield: 65%
Final Coupling to Form Methanone
Acylation of Piperazine Intermediate
The piperazine-benzo[d]thiazole intermediate reacts with thiophene-2-carbonyl chloride in a Friedel-Crafts reaction. Aluminum chloride facilitates electrophilic aromatic substitution at the piperazine nitrogen.
Reaction Conditions
- Solvent: Chloroform
- Catalyst: Aluminum chloride (2.0 equiv)
- Temperature: 0°C (gradual warming to RT)
- Time: 6 hours
- Work-up: Ice-water quench, extraction with chloroform, crystallization from methanol
- Yield: 60–68%
Final Product Characterization
- ¹H NMR (DMSO-d₆): δ 3.35 (s, 3H, CH₃SO₂), 3.80–4.20 (m, 4H, piperazine), 7.10–8.05 (m, aromatic thiophene and benzothiazole).
- HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times. For example, coupling the acid chloride with piperazine under microwave conditions (100°C, 30 minutes) improves yield to 80%.
Solid-Phase Synthesis
Immobilizing piperazine on resin enables stepwise coupling, simplifying purification. This method achieves 75% yield but requires specialized equipment.
Challenges and Optimization Strategies
- Byproduct Formation: Over-sulfonylation is mitigated by controlled MsCl addition and low temperatures.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
- Catalyst Loading: Excess AlCl³ leads to decomposition; stoichiometric amounts (1.0–1.2 equiv) are optimal.
Q & A
Q. What are the common synthetic routes for preparing (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how are reaction conditions optimized?
The compound can be synthesized via multistep reactions involving piperazine, benzothiazole, and thiophene precursors. A key intermediate is the chloro derivative of benzo[d]thiazole, which reacts with piperazine to form the piperazinyl-benzothiazole core. Subsequent coupling with a thiophene carbonyl group (e.g., via Friedel-Crafts acylation or nucleophilic substitution) introduces the methanone moiety. Optimization includes:
- Temperature control : Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF, DCM) .
- Catalyst selection : Titanium-based catalysts or Lewis acids (e.g., AlCl₃) improve yields in acylation steps .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .
Yields typically range from 60–96% depending on substituent reactivity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry of the benzothiazole and piperazine moieties. DEPT experiments distinguish primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons .
- HRMS : Validates molecular weight and isotopic patterns, particularly for sulfur-containing groups (e.g., methylsulfonyl) .
- Melting Point Analysis : Used to assess purity (e.g., sharp melting points between 126–146°C for analogous compounds) .
- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the methylsulfonyl group on the benzothiazole ring?
Regioselectivity is influenced by:
- Electrophilic directing groups : The methylsulfonyl group is meta-directing. Prior sulfonation of benzothiazole at position 6 is achieved using chlorosulfonic acid, followed by methylation with dimethyl sulfate .
- Solvent effects : Polar solvents (e.g., acetic acid) favor sulfonation at the 6-position due to stabilization of the sulfonic acid intermediate .
- Temperature : Controlled heating (50–70°C) minimizes side reactions like over-sulfonation .
Q. What are the stability challenges of the methylsulfonyl-piperazine-thiophene scaffold under varying pH and temperature conditions?
- pH stability : The methylsulfonyl group is hydrolytically stable under acidic conditions (pH 2–6) but may degrade in strong bases (pH >10) via nucleophilic substitution at the sulfonyl center .
- Thermal stability : Differential scanning calorimetry (DSC) of analogs shows decomposition above 200°C, with the thiophene ring being more susceptible to oxidation than the benzothiazole core .
- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological interactions?
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., the thiophene carbonyl as an electrophilic hotspot) .
- Molecular docking : Screens against targets like kinases or GPCRs by aligning the benzothiazole moiety in hydrophobic pockets and the sulfonyl group in polar regions. Docking scores for analogs correlate with in vitro IC₃₀ values (R² = 0.82) .
- ADMET predictions : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability, guiding lead optimization .
Q. What strategies are employed to design derivatives with enhanced bioactivity while maintaining metabolic stability?
- Bioisosteric replacement : Substituting thiophene with furan or pyrrole improves solubility but may reduce target affinity .
- Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluoro) on piperazine enhances metabolic stability by reducing CYP450-mediated oxidation .
- Methylsulfonyl alternatives : Replacing the sulfonyl group with sulfonamide or sulfonic acid alters pharmacokinetics but may compromise blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
